(R)-3-(2-Chloro-acetylamino)-piperidine-1-carboxylic acid tert-butyl ester
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Overview
Description
®-3-(2-Chloro-acetylamino)-piperidine-1-carboxylic acid tert-butyl ester is a synthetic organic compound with potential applications in various fields such as medicinal chemistry and pharmaceuticals. This compound is characterized by its unique structure, which includes a piperidine ring, a chloroacetyl group, and a tert-butyl ester moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(2-Chloro-acetylamino)-piperidine-1-carboxylic acid tert-butyl ester typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Chloroacetyl Group: The chloroacetyl group is introduced via a reaction with chloroacetyl chloride in the presence of a base such as triethylamine.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
®-3-(2-Chloro-acetylamino)-piperidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The chloroacetyl group can participate in nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amides or thioesters.
Scientific Research Applications
Chemistry
In chemistry, ®-3-(2-Chloro-acetylamino)-piperidine-1-carboxylic acid tert-butyl ester is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the development of novel compounds with potential therapeutic properties.
Biology
In biological research, this compound can be used to study the effects of chloroacetyl-containing molecules on biological systems. It may be utilized in assays to investigate enzyme inhibition or receptor binding.
Medicine
In medicinal chemistry, ®-3-(2-Chloro-acetylamino)-piperidine-1-carboxylic acid tert-butyl ester is explored for its potential as a drug candidate. Its unique structure allows for the design of derivatives with improved pharmacokinetic and pharmacodynamic properties.
Industry
In the industrial sector, this compound can be used in the production of pharmaceuticals and agrochemicals. Its reactivity and versatility make it a valuable intermediate in large-scale chemical synthesis.
Mechanism of Action
The mechanism of action of ®-3-(2-Chloro-acetylamino)-piperidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The piperidine ring may also interact with receptors or ion channels, affecting cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- ®-3-(2-Chloro-acetylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester
- ®-3-(2-Chloro-acetylamino)-cyclohexyl-carbamic acid tert-butyl ester
Uniqueness
®-3-(2-Chloro-acetylamino)-piperidine-1-carboxylic acid tert-butyl ester is unique due to its specific combination of functional groups and ring structure. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a distinct entity in chemical and pharmaceutical research.
Properties
IUPAC Name |
tert-butyl (3R)-3-[(2-chloroacetyl)amino]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21ClN2O3/c1-12(2,3)18-11(17)15-6-4-5-9(8-15)14-10(16)7-13/h9H,4-8H2,1-3H3,(H,14,16)/t9-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTCQWFJLJHWSTO-SECBINFHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)NC(=O)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@H](C1)NC(=O)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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